Cas no 876-91-5 (4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one)

4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one structure
876-91-5 structure
Product Name:4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
CAS-nummer:876-91-5
MF:C10H9BrO
MW:225.081862211227
MDL:MFCD17677339
CID:1094372
PubChem ID:19042309
Update Time:2025-05-19

4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
    • 4-bromo-6-methyl-2,3-dihydroinden-1-one
    • 4-Bromo-6-methyl-1-indanone
    • AMOT0854
    • AK149292
    • 1H-Inden-1-one, 4-bromo-2,3-dihydro-6-methyl-
    • 1-Indanone, 4-bromo-6-methyl- (7CI, 8CI)
    • 4-Bromo-2,3-dihydro-6-methyl-1H-inden-1-one (ACI)
    • AKOS017558221
    • SCHEMBL8903242
    • CS-0101673
    • DB-316383
    • Y10463
    • DS-9145
    • MFCD17677339
    • Z1269179959
    • EN300-3006001
    • 876-91-5
    • MDL: MFCD17677339
    • Inchi: 1S/C10H9BrO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3
    • InChI-sleutel: GEKKSKKTHXHXLU-UHFFFAOYSA-N
    • LACHT: O=C1CCC2C1=CC(C)=CC=2Br

Berekende eigenschappen

  • Exacte massa: 223.98368g/mol
  • Monoisotopische massa: 223.98368g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 0
  • Complexiteit: 202
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 17.1
  • XLogP3: 2.7

4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MN550-100mg
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
876-91-5 95+%
100mg
¥330.0 2022-06-09
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB02355-5g
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876-91-5 95%
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Chemenu
CM124183-1g
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876-91-5 95%
1g
$*** 2023-05-29
eNovation Chemicals LLC
D504074-1g
4-BROMO-6-METHYL-1-INDANONE
876-91-5 95%
1g
$650 2024-05-24
eNovation Chemicals LLC
Y0993209-5g
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
876-91-5 95%
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$900 2024-08-02
eNovation Chemicals LLC
Y0993209-10g
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
876-91-5 95%
10g
$1600 2024-08-02
Alichem
A079000838-1g
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
876-91-5 95%
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$331.24 2023-08-31
Chemenu
CM124183-1g
4-bromo-6-methyl-2,3-dihydro-1H-inden-1-one
876-91-5 95%
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$316 2021-06-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MN550-50mg
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
876-91-5 95+%
50mg
¥180.0 2022-06-09
Enamine
EN300-3006001-0.05g
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876-91-5 95%
0.05g
$79.0 2023-07-08

4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt; 2 h, rt
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ;  rt; overnight, 50 °C
Referentie
Synthesis and evaluation of novel and potent protease activated receptor 4 (PAR4) antagonists based on a quinazolin-4(3H)-one scaffold
Liu, Shangde; et al, European Journal of Medicinal Chemistry, 2021, 225,

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Triethylamine ;  10 min, 0 °C
1.2 Reagents: Formic acid ;  10 min, 0 °C; 2 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, 0 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt; 2 h, rt
2.2 Reagents: Aluminum chloride Solvents: Dichloromethane ;  rt; overnight, 50 °C
Referentie
Synthesis and evaluation of novel and potent protease activated receptor 4 (PAR4) antagonists based on a quinazolin-4(3H)-one scaffold
Liu, Shangde; et al, European Journal of Medicinal Chemistry, 2021, 225,

4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one Raw materials

4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one Preparation Products

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